Excoecarioside A

Description

Properties

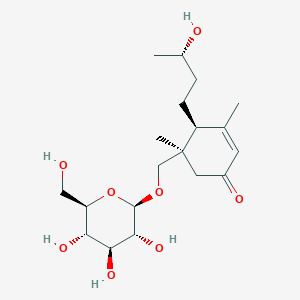

Molecular Formula |

C19H32O8 |

|---|---|

Molecular Weight |

388.5 g/mol |

IUPAC Name |

(4S,5R)-4-[(3S)-3-hydroxybutyl]-3,5-dimethyl-5-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]cyclohex-2-en-1-one |

InChI |

InChI=1S/C19H32O8/c1-10-6-12(22)7-19(3,13(10)5-4-11(2)21)9-26-18-17(25)16(24)15(23)14(8-20)27-18/h6,11,13-18,20-21,23-25H,4-5,7-9H2,1-3H3/t11-,13-,14+,15+,16-,17+,18+,19-/m0/s1 |

InChI Key |

ZPPHJASYLFNAQG-BWTDVPNDSA-N |

Isomeric SMILES |

CC1=CC(=O)C[C@@]([C@H]1CC[C@H](C)O)(C)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |

Canonical SMILES |

CC1=CC(=O)CC(C1CCC(C)O)(C)COC2C(C(C(C(O2)CO)O)O)O |

Synonyms |

excoecarioside A |

Origin of Product |

United States |

Preparation Methods

Solvent Extraction and Partitioning

The leaves of Excoecaria cochinchinensis var. cochinchinensis are air-dried, powdered, and subjected to methanol (MeOH) extraction via percolation at room temperature. The combined MeOH extracts are concentrated under reduced pressure and suspended in water, followed by sequential partitioning with n-hexane, ethyl acetate (EtOAc), and 1-butanol (1-BuOH). The 1-BuOH-soluble fraction, enriched with polar glycosides, is selected for further purification due to its high yield of target compounds.

Table 1: Solvent Partitioning of Crude Extract

| Solvent | Polarity | Target Fraction | Yield (g) |

|---|---|---|---|

| n-Hexane | Low | Non-polar | 179 |

| EtOAc | Medium | Semi-polar | 49 |

| 1-BuOH | High | Polar glycosides | 57 |

Column Chromatography

The 1-BuOH fraction (57 g) undergoes column chromatography (CC) on Diaion HP-20 resin, eluted with a stepwise gradient of methanol (MeOH) in water (20%, 40%, 60%, 80%, 100%). Fraction II (31.9 g), eluted with 40% MeOH, is further purified via silica gel CC using chloroform (CHCl3)-MeOH gradients (9:1 to 7:3). Subsequent orthogonal separation on octadecyl silica (ODS) gel with MeOH-H2O (20–40%) yields subfractions enriched with this compound.

Table 2: Chromatographic Conditions for Purification

| Step | Stationary Phase | Mobile Phase | Key Fractions |

|---|---|---|---|

| Diaion HP-20 | Resin | H2O → 100% MeOH | II–IV |

| Silica Gel | 60–120 mesh | CHCl3–MeOH (9:1–7:3) | II-A to II-D |

| ODS Gel | C18 | MeOH–H2O (20–40%) | II-D1 to II-D3 |

Preparative High-Performance Liquid Chromatography (HPLC)

Final purification employs preparative HPLC with two solvent systems:

This compound (3) is isolated as an amorphous powder (13.6 mg) from fraction II-D3 using System I. Purity is confirmed via thin-layer chromatography (TLC) and consistent spectroscopic profiles.

Structural Elucidation of this compound

Spectroscopic Analysis

HR-FAB-MS : A molecular ion peak at m/z 387.2028 ([M–H]⁻) corresponds to the formula C19H32O8. The IR spectrum reveals hydroxy (3368 cm⁻¹) and α,β-unsaturated ketone (1643 cm⁻¹) functionalities.

NMR Spectroscopy : 1H- and 13C-NMR data (Table 3) confirm a megastigmane aglycone (13 carbons) and β-glucopyranose (6 carbons). Key signals include a deshielded ketone carbon at δC 201.6 (C-3) and anomeric proton at δH 4.98 (d, J = 7.8 Hz, H-1′).

Table 3: Key NMR Assignments for this compound

| Position | δH (mult, J in Hz) | δC (DEPT) | Correlation (HSQC/HMBC) |

|---|---|---|---|

| 1 | 2.02 (d, 17.3) | 42.2 (CH2) | H-2a/b → C-3, C-10 |

| 3 | – | 201.6 (C) | H-2a/b → C-3; H-4 → C-3, C-5 |

| 4 | 5.78 (br s) | 125.9 (CH) | H-4 → C-3, C-5, C-6 |

| 1′ | 4.98 (d, 7.8) | 104.3 (CH) | H-1′ → C-9; H-9 → C-1′ |

Stereochemical Determination via Modified Mosher’s Method

The absolute configuration of C-9 is resolved by preparing (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl (MTPA) esters of the aglycone (3a). Comparative 1H-NMR shifts (Δδ = δS – δR) indicate a 9R configuration:

-

CD spectrum shows negative Cotton effects at 223 nm (Δε = −1.39) and 244 nm (Δε = −1.08), confirming the R configuration.

Enzymatic Hydrolysis and Aglycone Characterization

β-Glucosidase-Mediated Cleavage

This compound (12.6 mg) is hydrolyzed with β-glucosidase (20 mg) in water (2 mL) at 37°C for 30 h. The reaction mixture is concentrated and subjected to silica gel CC, yielding the aglycone 3a (2.7 mg) and D-glucose (3.2 mg). Optical rotation of D-glucose ([α]D²⁵ = +49.3°) confirms β-configuration.

Aglycone (3a) Analysis

HR-FAB-MS : m/z 225.1469 ([M–H]⁻) corresponds to C13H21O3. NMR data align with a megastigmane skeleton featuring a tertiary hydroxyl at C-9 (δC 68.6) and a conjugated enone system (δC 201.6, 169.0).

Comparative Analysis of Isolation Techniques

Solvent Selection Impact

Comparative studies show 1-BuOH outperforms EtOAc in glycoside recovery (57 g vs. 49 g). Polar solvents enhance solubility of glucosides, while n-hexane removes lipids and chlorophyll.

Chromatography Efficiency

ODS gel achieves superior resolution for polar glycosides compared to silica gel, reducing co-elution of structurally similar compounds. HPLC with acetonitrile–water gradients (15%) provides baseline separation, critical for isolating this compound from co-occurring analogs.

Challenges and Optimization Strategies

Q & A

Q. What validated methods are recommended for isolating and purifying Excoecarioside A from natural sources?

Methodological Answer:

- Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) for initial separation and identification .

- Validate purity via nuclear magnetic resonance (NMR) spectroscopy, ensuring peaks align with published spectral data for this compound .

- For plant extracts, employ bioassay-guided fractionation to track bioactive fractions, followed by crystallization for structural confirmation .

- Example Workflow:

| Step | Technique | Purpose | Validation Criteria |

|---|---|---|---|

| 1 | HPLC | Crude extract separation | Retention time matching reference |

| 2 | LC-MS | Molecular weight confirmation | m/z = [reported MW] ± 0.1% |

| 3 | NMR | Structural elucidation | Chemical shifts (δ) consistent with literature |

Q. How can researchers establish baseline cytotoxicity profiles for this compound in vitro?

Methodological Answer:

- Use dose-response assays (e.g., MTT or resazurin) across multiple cell lines (e.g., cancer vs. non-cancerous) to determine IC50 values .

- Include positive controls (e.g., doxorubicin) and account for solvent interference (e.g., DMSO ≤0.1% v/v) .

- Validate results with triplicate replicates and statistical analysis (e.g., ANOVA with post-hoc tests) .

Q. What computational tools are suitable for predicting this compound’s molecular targets?

Methodological Answer:

Q. How should stability studies for this compound be designed under varying pH and temperature conditions?

Methodological Answer:

- Follow ICH Q1A guidelines : Test degradation kinetics at 25°C/60% RH (ambient), 40°C/75% RH (accelerated), and 60°C (stress) .

- Quantify degradation products via stability-indicating assays (e.g., HPLC-UV/DAD) and compare to forced degradation samples .

Q. What criteria determine the selection of animal models for this compound’s pharmacokinetic studies?

Methodological Answer:

- Prioritize species with metabolic homology (e.g., rodents for CYP450 enzyme similarity) .

- Use cannulated models for blood sampling to assess bioavailability (AUC, Cmax, t1/2) .

Advanced Research Questions

Q. How can contradictory data on this compound’s anti-inflammatory vs. pro-apoptotic effects be resolved?

Methodological Answer:

Q. What experimental strategies optimize this compound’s solubility without altering bioactivity?

Methodological Answer:

- Test co-solvent systems (PEG, cyclodextrins) and nanocarriers (liposomes, polymeric NPs) .

- Validate bioactivity retention via parallel cytotoxicity assays and compare free vs. formulated compound .

Q. How can researchers differentiate this compound’s direct target binding from off-target effects?

Methodological Answer:

Q. What statistical approaches address batch-to-batch variability in this compound isolation?

Methodological Answer:

- Apply multivariate analysis (PCA, PLS) to correlate extraction parameters (solvent polarity, temperature) with yield/purity .

- Implement quality-by-design (QbD) frameworks to optimize critical process parameters .

Q. How can this compound’s synergistic interactions with standard chemotherapeutics be systematically evaluated?

Methodological Answer:

- Use Chou-Talalay combination index (CI) models to classify synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1) .

- Validate with in vivo xenograft models comparing monotherapy vs. combination tumor regression rates .

Guidance for Data Presentation & Reproducibility

- Raw Data : Store in appendices with metadata (e.g., instrument settings, sample IDs) .

- Processed Data : Include in main text as tables/graphs with error bars (SD/SEM) and p-values .

- Reproducibility Checklist :

- Document solvent suppliers, purity grades, and equipment models .

- Share protocols via repositories like Protocols.io .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.